molecular formula C15H21NO2 B14160226 2,2-dimethyl-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 500160-57-6

2,2-dimethyl-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B14160226
CAS No.: 500160-57-6
M. Wt: 247.33 g/mol
InChI Key: DADAITQZLJCNAG-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that belongs to the class of tetrahydropyrans. This compound features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. The presence of the 2,2-dimethyl and N-(2-methylphenyl) groups adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions One common method involves the initial formation of the tetrahydropyran ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

2,2-dimethyl-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical compound or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-4H-pyran-4-ol: Another tetrahydropyran derivative with different functional groups.

    Tetrahydro-2,2-dimethyl-4H-pyran-4-one: A structurally similar compound with a ketone group.

Uniqueness

2,2-dimethyl-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

500160-57-6

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

2,2-dimethyl-N-(2-methylphenyl)oxane-4-carboxamide

InChI

InChI=1S/C15H21NO2/c1-11-6-4-5-7-13(11)16-14(17)12-8-9-18-15(2,3)10-12/h4-7,12H,8-10H2,1-3H3,(H,16,17)

InChI Key

DADAITQZLJCNAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCOC(C2)(C)C

Origin of Product

United States

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